Allyl a-D-Glucopyranoside

Description

The exact mass of the compound O-Allyl-alpha-D-glucose is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404076. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Allyl a-D-Glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl a-D-Glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

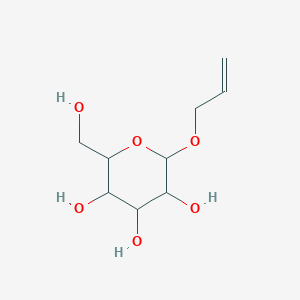

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-56-4 | |

| Record name | NSC404076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

What is Allyl α-D-Glucopyranoside

An In-Depth Technical Guide to Allyl α-D-Glucopyranoside: Synthesis, Properties, and Applications in Modern Glycoscience

Executive Summary

Allyl α-D-Glucopyranoside is a monosaccharide derivative of immense strategic value in modern organic chemistry, polymer science, and glycobiology. Characterized by a glucose core and a reactive allyl group at the anomeric position, this molecule serves as a cornerstone building block for synthesizing complex carbohydrates, glycoconjugates, and novel biomaterials. The allyl group provides a unique combination of stability and selective reactivity, making it an ideal orthogonal protecting group in multi-step synthetic pathways. This guide provides a comprehensive technical overview of Allyl α-D-Glucopyranoside, detailing its fundamental properties, stereoselective synthesis protocols, advanced applications, and analytical characterization methodologies. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile glycoside in their work.

Foundational Concepts: The Strategic Role of Allyl α-D-Glucopyranoside

The Allyl Group: A Versatile Tool in Glycochemistry

In the intricate field of carbohydrate chemistry, the synthesis of complex oligosaccharides necessitates a sophisticated arsenal of protecting groups. Allyl glycosides, including Allyl α-D-Glucopyranoside, have become exceptionally versatile synthetic intermediates.[1] The primary advantage lies in the unique properties of the anomeric allyl group, which functions as a stable protecting group for the anomeric hydroxyl. It is resistant to a wide range of reaction conditions commonly used to modify other hydroxyl groups on the sugar ring.[1]

This stability is critically paired with its capacity for selective activation or removal under specific, mild conditions—a property known as orthogonality.[1] The terminal double bond of the allyl group can be isomerized to a prop-1-enyl ether, which is labile to acid hydrolysis, or it can be cleaved using transition metal catalysts. This allows for the precise, stepwise assembly of complex carbohydrate structures, a fundamental requirement for synthesizing biologically active molecules and advanced materials.[1]

Core Chemical Structure and Physicochemical Properties

Allyl α-D-Glucopyranoside is a glycoside where an allyl group is linked to the anomeric carbon (C-1) of a glucose molecule via an α-glycosidic bond.[2] This specific stereochemistry, with the allyl group in an axial orientation, is crucial for its subsequent reactivity and the three-dimensional structure of molecules derived from it. The compound is typically a colorless to pale yellow liquid, soluble in water and various organic solvents, which enhances its versatility in different reaction media.[2][3]

Caption: Chemical structure of Allyl α-D-Glucopyranoside.

Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₆ | [1][2][3] |

| Molecular Weight | 220.22 g/mol | [1][3][4] |

| CAS Number | 7464-56-4 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in water and organic solvents | [2][3] |

| Melting Point | 100.5 °C | [3] |

| Boiling Point | 415.04 °C | [3] |

| InChI Key | XJNKZTHFPGIJNS-ZEBDFXRSSA-N | [2] |

Synthesis and Manufacturing Protocols

The Glycosylation Challenge: Stereoselective Formation of the α-Anomer

The cornerstone of Allyl α-D-Glucopyranoside synthesis is the glycosylation reaction, which forms the glycosidic bond between a glucose derivative (the glycosyl donor) and allyl alcohol (the glycosyl acceptor).[1] The primary synthetic challenge is achieving high stereoselectivity for the α-anomer. The α-glycosidic bond is typically in an axial orientation and is often the thermodynamically less stable product compared to the equatorial β-anomer. Therefore, synthetic strategies must be carefully designed to favor kinetic control over thermodynamic equilibrium to maximize the yield of the desired α-product.[1]

Protocol: Lewis Acid-Catalyzed Synthesis from a Protected Glucose Donor

A robust and widely adopted method involves the use of a protected glucose derivative to ensure regioselectivity and stereocontrol. The hydroxyl groups at positions 2, 3, 4, and 6 are first protected, commonly through acetylation, to prevent them from reacting. This directs the glycosylation exclusively to the anomeric (C-1) position.

Causality of Reagent Choice:

-

Protecting Groups (Acetate): Acetyl groups are chosen because they are stable under the glycosylation conditions but can be removed easily in a final deprotection step under mild alkaline conditions (e.g., Zemplén deacetylation) without disturbing the newly formed α-glycosidic bond.[1]

-

Lewis Acid Catalyst (e.g., Tin(IV) chloride, SnCl₄): The Lewis acid is crucial for activating the anomeric position of the protected glucose donor, making it susceptible to nucleophilic attack by allyl alcohol. The choice of Lewis acid and reaction conditions can influence the α/β selectivity of the reaction.[1]

Step-by-Step Experimental Protocol:

-

Protection: D-glucose is per-O-acetylated using acetic anhydride and a catalyst (e.g., pyridine or sodium acetate) to form glucose pentaacetate.

-

Glycosylation: The per-O-acetylated glucose is dissolved in a dry, non-polar solvent (e.g., dichloromethane).

-

Addition of Acceptor: Allyl alcohol is added to the solution.

-

Catalysis: The reaction mixture is cooled (e.g., to 0 °C), and a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), is added dropwise.[1]

-

Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: The reaction is quenched by adding a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification (Protected Intermediate): The crude product is purified by column chromatography on silica gel to isolate the protected Allyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.

-

Deprotection: The purified intermediate is dissolved in dry methanol, and a catalytic amount of sodium methoxide is added.

-

Final Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield the final product, Allyl α-D-Glucopyranoside.

Caption: Workflow for the chemical synthesis of Allyl α-D-Glucopyranoside.

Advanced Applications in Research and Drug Development

The unique structure of Allyl α-D-Glucopyranoside makes it a pivotal starting material for a wide range of applications, from the synthesis of biologically active molecules to the creation of advanced functional polymers.[1]

A Versatile Intermediate for Complex Glycoconjugates

Researchers utilize Allyl α-D-Glucopyranoside as a precursor for creating more elaborate glycosyl donors and acceptors needed for the synthesis of complex oligosaccharides.[1] Its applications are diverse, including the synthesis of neoglycoproteins to study diseases like Chagas, the construction of fragments of bacterial cell surface glycans (e.g., from Shigella flexneri), and the total synthesis of biologically active glycolipids that can activate natural killer T cells.[1]

A Monomer for Novel Biomaterials and Polymer Chemistry

The terminal allyl group provides a reactive handle for polymerization reactions.

-

Ring-Opening Polymerization: It serves as a monomer in cationic ring-opening polymerization to produce well-defined (1→6)-α-D-glucopyranans, which are stereoregular polysaccharides with potential applications in materials science.[1]

-

Hydrogel Formation: The double bond can participate in cross-linking reactions, making it a valuable component in the formation of hydrogels. These three-dimensional polymer networks can absorb large amounts of water and are being explored for applications in drug delivery, tissue engineering, and as superabsorbent materials.[5][6]

Caption: Key application pathways for Allyl α-D-Glucopyranoside.

Biological and Pharmacological Relevance

While primarily a synthetic tool, Allyl α-D-Glucopyranoside and its derivatives have direct biological relevance.

-

Antimicrobial Activity: The compound has demonstrated potential biological activities, including antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus.[2][3]

-

Enzyme Inhibitors: More significantly, its derivatives, particularly allylic carbocyclic analogs, have been developed as potent inhibitors of glycoside hydrolases. These inhibitors are critical tools for studying enzyme mechanisms and serve as potential therapeutic agents.[1]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of synthesized Allyl α-D-Glucopyranoside.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural analysis of this molecule.[1]

-

¹H NMR: Provides detailed information about the chemical environment of each proton. The anomeric proton (H-1) is particularly diagnostic. It typically appears as a doublet with a chemical shift around 4.8-5.0 ppm and a small coupling constant (J ≈ 3.5-4.0 Hz), which is characteristic of the α-configuration. The protons of the allyl group are also clearly identifiable in the olefinic region (~5.2-6.0 ppm).[1]

-

¹³C NMR: Details the carbon skeleton of the molecule. The anomeric carbon (C-1) signal appears at a characteristic downfield shift of approximately 97-99 ppm.[1]

-

2D NMR (e.g., COSY): Correlation Spectroscopy (COSY) experiments are used to establish the connectivity between adjacent protons, confirming the assignment of signals within the glucopyranose ring.[1]

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 (Anomeric) | ~4.8 - 5.0 | ~97 - 99 |

| C-2 | ~3.4 - 3.6 | ~72 - 74 |

| C-3 | ~3.7 - 3.9 | ~73 - 75 |

| C-4 | ~3.3 - 3.5 | ~70 - 72 |

| C-5 | ~3.7 - 3.9 | ~72 - 74 |

| C-6 | ~3.6 - 3.8 | ~61 - 63 |

| -OCH₂- (allyl) | ~4.0 - 4.2 | ~68 - 70 |

| =CH- (allyl) | ~5.8 - 6.0 | ~134 - 135 |

| =CH₂ (allyl) | ~5.2 - 5.4 | ~117 - 118 |

| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.[1] |

Other Analytical Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the hydroxyl groups and the C=C stretch of the allyl group.[1]

-

High-Performance Liquid Chromatography (HPLC): Employed to assess the purity of the final compound and to separate α and β anomers if a mixture is produced.

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the molecule.

Conclusion and Future Outlook

Allyl α-D-Glucopyranoside is more than a simple carbohydrate derivative; it is a powerful and enabling tool in chemical synthesis and materials science. Its unique combination of stability and selective reactivity has established it as a critical building block for constructing molecules of significant biological and industrial importance.

Future research is poised to expand its utility in several key areas:

-

Novel Biomaterials: The use of Allyl α-D-Glucopyranoside in polymerization will lead to new biodegradable and biocompatible polymers with precisely tailored properties for medical implants and advanced materials.[1]

-

Advanced Biological Probes: As synthetic methods become more efficient, it will serve as a key starting material for creating functionalized glycoconjugates to probe complex biological processes, such as immune signaling and host-pathogen interactions.[1]

-

Therapeutic Development: The compound will continue to be a foundational element in the synthesis of complex carbohydrate-based drugs, vaccines, and enzyme inhibitors targeting a range of diseases.[1]

The continued exploration and application of Allyl α-D-Glucopyranoside will undoubtedly fuel further innovation across the scientific disciplines it serves.

References

-

Title: Allyl b-D-glucopyranoside | C9H16O6 | CID 11736138 - PubChem Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Title: Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides Source: PubMed URL: [Link]

-

Title: Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS AND CHARACTERIZATION OF A NOVEL SUGAR BASED CROSS-LINKER Source: Revue Roumaine de Chimie URL: [Link]

-

Title: Multi-responsive Hydrogels Derived from the Self-assembly of Tethered Allyl-functionalized Racemic Oligopeptides Source: PubMed Central URL: [Link]

Sources

- 1. Allyl a-D-Glucopyranoside | 7464-56-4 | Benchchem [benchchem.com]

- 2. CAS 7464-56-4: Allyl α-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Multi-responsive Hydrogels Derived from the Self-assembly of Tethered Allyl-functionalized Racemic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Allyl α-D-Glucopyranoside chemical and physical properties

An In-depth Technical Guide to Allyl α-D-Glucopyranoside: Properties, Synthesis, and Applications

Introduction: The Versatility of a Glycoscience Workhorse

Allyl α-D-glucopyranoside is a monosaccharide derivative that has emerged as a cornerstone in modern glycoscience and synthetic chemistry.[1] Structurally, it is a glucose molecule where the anomeric hydroxyl group is replaced by an allyl group via an α-glycosidic bond. This seemingly simple modification imbues the molecule with a unique combination of stability and controlled reactivity, making it an exceptionally versatile building block for constructing complex carbohydrates and glycoconjugates.[1] Its utility spans from the synthesis of bacterial cell surface glycans to the development of novel biomaterials, positioning it as a critical tool for researchers in drug discovery, materials science, and chemical biology.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, and key applications, offering field-proven insights for scientific professionals.

Core Chemical and Physical Properties

Allyl α-D-glucopyranoside is typically a colorless to pale yellow liquid or a white to off-white solid, a variance that can depend on purity and storage conditions.[2] It is soluble in water and other polar organic solvents, a property that enhances its utility in a variety of reaction conditions.[2][3]

| Property | Value | Source(s) |

| CAS Number | 7464-56-4 | [2][3] |

| Molecular Formula | C₉H₁₆O₆ | [1][2][3] |

| Molecular Weight | 220.22 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid; White to off-white solid | [2][4] |

| Melting Point | 100.5 °C | [3] |

| Boiling Point | 415.04 °C (Predicted) | [3] |

| Solubility | Soluble in water and organic solvents | [2][3] |

| Canonical SMILES | C=CCOC1C(C(C(C(O1)CO)O)O)O | [1][3] |

| InChI | InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9+/m1/s1 | [2] |

| InChIKey | XJNKZTHFPGIJNS-ZEBDFXRSSA-N | [2] |

Synthesis and Characterization: A Methodical Approach

The synthesis of Allyl α-D-glucopyranoside is a foundational technique in carbohydrate chemistry, primarily achieved through glycosylation. The central challenge lies in the stereoselective formation of the α-anomer, which is typically less thermodynamically stable than the β-anomer.[1]

Synthetic Workflow: The Fischer Glycosylation

A common and effective method is the acid-catalyzed reaction of D-glucose with allyl alcohol. This protocol leverages an excess of allyl alcohol to serve as both the solvent and the glycosyl acceptor, driving the reaction towards the desired product.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend D-glucose in an excess of allyl alcohol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or a sulfonic acid resin (e.g., Amberlyst 15), to the mixture. The use of a resin is often preferred as it simplifies workup, requiring only filtration to remove the catalyst.

-

Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting glucose is consumed.

-

Neutralization and Workup: After cooling, if a liquid acid was used, neutralize the reaction with a base (e.g., sodium carbonate). Filter the mixture and concentrate the filtrate under reduced pressure to remove the excess allyl alcohol.

-

Purification: The resulting syrup, containing a mixture of anomers, is purified using column chromatography on silica gel. A solvent system of ethyl acetate and methanol is typically effective for separating the α-anomer from the β-anomer and other byproducts.

Causality Behind Choices:

-

Excess Allyl Alcohol: Using allyl alcohol as the solvent maximizes the concentration of the glycosyl acceptor, pushing the equilibrium towards product formation according to Le Châtelier's principle.

-

Acid Catalyst: The acid protonates the anomeric hydroxyl group of glucose, turning it into a good leaving group (water) and facilitating the nucleophilic attack by allyl alcohol.

-

Chromatography: The separation of α and β anomers is possible due to their different spatial orientations, which results in distinct polarities and differential interaction with the stationary phase of the chromatography column.

Spectroscopic Validation

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.[1]

-

¹H NMR Spectroscopy: The spectrum will show characteristic signals for the protons of the allyl group (typically between 5-6 ppm for the vinyl protons and ~4 ppm for the methylene protons) and the distinct signal of the anomeric proton (H-1). For the α-anomer, this H-1 signal appears as a doublet with a relatively small coupling constant (J ≈ 3-4 Hz) at around 4.8-5.0 ppm.

-

¹³C NMR Spectroscopy: The spectrum provides a unique fingerprint of the carbon skeleton. The anomeric carbon (C-1) of the α-isomer typically resonates at around 95-100 ppm.

Reactivity and Strategic Applications

The synthetic power of Allyl α-D-glucopyranoside stems from the orthogonal reactivity of its allyl group. This group is stable under many conditions used to modify the hydroxyl groups of the sugar ring, yet it can be selectively activated or removed when needed.[1]

Key Applications in Research and Development

-

Oligosaccharide Synthesis: The allyl group can be isomerized to a prop-1-enyl ether, which is then easily hydrolyzed under mild acidic conditions to reveal the anomeric hydroxyl group. This makes it a temporary protecting group, allowing for the stepwise assembly of complex carbohydrate chains.[1]

-

Polymer Chemistry: The double bond of the allyl group makes it an ideal monomer for polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to create well-defined, biodegradable polymers with potential applications in drug delivery and tissue engineering.[1]

-

Glycobiology: As a precursor, it is used to synthesize more complex glycosyl donors and acceptors needed for building fragments of bacterial cell walls or tumor-associated carbohydrate antigens.[1] These structures are invaluable as probes to study carbohydrate-protein interactions or as haptens for vaccine development.

-

Biological Activity: Allyl α-D-glucopyranoside has demonstrated potential as an antimicrobial agent, showing activity against bacteria such as E. coli and Staphylococcus aureus.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of Allyl α-D-glucopyranoside is essential.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[5][6] Avoid generating dust if handling the solid form.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[7]

Conclusion and Future Outlook

Allyl α-D-glucopyranoside is far more than a simple glucose derivative; it is a strategic tool that provides chemists with a reliable and versatile platform for innovation. Its unique properties have cemented its role in the synthesis of biologically active molecules and advanced materials. Future research will likely focus on expanding its utility in several key areas:

-

Novel Biomaterials: Creating new biodegradable polymers with tailored properties for medical and environmental applications.[1]

-

Advanced Biological Probes: Synthesizing complex glycoconjugates to unravel intricate biological processes like immune signaling and bacterial adhesion.[1]

-

Therapeutic Agents: Serving as a key starting material for the efficient development of carbohydrate-based drugs, adjuvants, and vaccines.[1]

The continued exploration of this compound's reactivity and applications promises to yield further breakthroughs across the scientific landscape.

References

-

CAS 7464-56-4: Allyl α-D-glucopyranoside | CymitQuimica.

-

Allyl a-D-Glucopyranoside | 7464-56-4 - Benchchem.

-

Allyl alpha-D-Glucopyranoside | 7464-56-4 | W-203706 - Biosynth.

-

Impact of Plant Part and Age of Allium tuberosum Rottler ex Sprengel on Antioxidant Properties - MDPI.

-

alpha-D-glucopyranosyl alpha-D-glucopyranoside - ChemBK.

-

Synthesis of Allyl and Dec-9-Enyl α-d-Mannopyranosides from d-Mannose.

-

Allyl b-D-glucopyranoside | C9H16O6 | CID 11736138 - PubChem.

-

(IUCr) Allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside.

-

Allyl-α-D-galactopyranoside | 48149-72-0 - ChemicalBook.

-

Allyl α-D-galactopyranoside ≥95 - Carl ROTH.

-

¹H-NMR and ¹³C-NMR spectra of methyl d-glucopyranoside (MG). - ResearchGate.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Solid-state 17O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography - Chemical Science (RSC Publishing).

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003345).

-

Safety Data Sheet Methyl alpha-D-glucopyranoside - MetaScientech.

-

SAFETY DATA SHEET - Spectrum Chemical.

-

Spectroscopic data Compound 1 ( Olea-12-ene 3-O-β-D-glucopyranoside): 1H NMR (300 MHz, MeOD) - LJMU Research Online.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 7464-56-4: Allyl α-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. Allyl-α-D-galactopyranoside | 48149-72-0 [chemicalbook.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure and Stereochemistry of Allyl α-D-Glucopyranoside

Foreword: A Molecule of Versatility and Precision

In the intricate world of carbohydrate chemistry, Allyl α-D-Glucopyranoside stands out as a molecule of significant synthetic utility. Its structure, a glucose unit anchored to a reactive allyl group, provides a versatile platform for the construction of complex glycans and glycoconjugates, which are pivotal in numerous biological processes.[1] This guide offers an in-depth exploration of the structure, stereochemistry, synthesis, and analytical characterization of Allyl α-D-Glucopyranoside, tailored for researchers, scientists, and professionals in the field of drug development. Our focus will be on the "why" behind the "how," providing insights into the rationale that governs the stereochemical intricacies and synthetic strategies for this valuable glycoside.

Decoding the Structure: A Stereochemical Deep Dive

The unambiguous definition of Allyl α-D-Glucopyranoside lies in its precise three-dimensional architecture. The name itself is a concise roadmap to its stereochemical identity, which we will dissect systematically.

The Glucopyranose Core: A Foundation of D-Stereochemistry

The "D-Glucopyranose" designation refers to the cyclic, six-membered ring form of D-glucose. The "D" configuration is determined by the stereocenter furthest from the anomeric carbon (C1), which is C5. In D-glucose, the hydroxyl group on C5 is on the right in the Fischer projection, leading to the D-designation. In the more stable chair conformation of the pyranose ring, the CH₂OH group at C5 adopts an equatorial position.[2]

The Anomeric Center: The Significance of the α-Configuration

The term "α" (alpha) specifies the stereochemistry at the anomeric carbon (C1), the only stereocenter that is not fixed in the open-chain form of glucose. In the α-anomer of D-glucopyranose, the substituent at the anomeric carbon (in this case, the allyloxy group) is in an axial position, which is on the opposite face of the ring from the CH₂OH group at C5.[2] This axial orientation is a direct consequence of the anomeric effect, a stereoelectronic phenomenon that stabilizes the axial conformation of an electronegative substituent at the anomeric carbon, despite potential steric hindrance. The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the C1-O bond of the allyl group.

The Allyl Group: A Gateway to Further Functionalization

The "Allyl" prefix indicates the presence of a 2-propenyl group (-CH₂-CH=CH₂) attached to the anomeric carbon via an oxygen atom, forming a glycosidic bond. This functional group is not merely a placeholder; its double bond offers a reactive handle for a plethora of chemical transformations, making Allyl α-D-Glucopyranoside a valuable building block in the synthesis of more complex carbohydrate structures.[1]

Figure 1. Chair conformation of Allyl α-D-Glucopyranoside.

Strategic Synthesis: Achieving Stereocontrol

The synthesis of Allyl α-D-Glucopyranoside presents a significant stereochemical challenge: the selective formation of the thermodynamically less stable α-anomer.[3] This necessitates carefully chosen synthetic strategies that favor kinetic control over thermodynamic equilibrium.

The Fischer Glycosidation Approach: A Classic Method with Modern Refinements

The Fischer glycosidation is a direct, acid-catalyzed reaction between a monosaccharide and an alcohol.[4] While seemingly straightforward, controlling the anomeric selectivity can be challenging. For the synthesis of Allyl α-D-Glucopyranoside, this method generally yields a mixture of anomers, with the α-anomer often being the major product under thermodynamic control due to the anomeric effect.[4] Modern variations of this method employ specific catalysts and reaction conditions to enhance the yield of the α-anomer.

Sources

An In-depth Technical Guide to the Synthesis of Allyl α-D-Glucopyranoside from D-Glucose

Abstract

This technical guide provides a comprehensive overview of the synthesis of allyl α-D-glucopyranoside, a versatile building block in carbohydrate chemistry and drug development. The document delves into the fundamental chemical principles, stereoselective challenges, and mechanistic intricacies of glycosylation. A detailed, field-proven protocol for the acid-catalyzed Fischer glycosylation of D-glucose with allyl alcohol is presented, complete with quantitative data, purification strategies, and methods for structural verification. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to successfully synthesize, purify, and characterize this important glycoside.

Introduction: The Significance of Allyl α-D-Glucopyranoside

Allyl α-D-glucopyranoside is a valuable synthetic intermediate characterized by an allyl group attached to the anomeric carbon of a glucose moiety.[1] This allyl group serves as a versatile chemical handle, enabling a wide array of subsequent modifications, while the carbohydrate portion provides a scaffold for developing complex glycostructures and glycoconjugates.[1] Its applications are extensive, ranging from the synthesis of oligosaccharides and glycopeptides to the development of novel drug delivery systems and functional biomaterials.

The primary challenge in its synthesis lies in controlling the stereochemistry at the anomeric center (C1). The formation of the glycosidic bond can result in either an α- or β-anomer, and achieving high selectivity for the desired α-isomer is often a significant hurdle.[2][3][4][5] This guide will focus on the principles and practical execution of the Fischer glycosylation, a classic and robust method for preparing simple alkyl glycosides, while discussing the factors that govern the crucial α-selectivity.

Chemical Principles and Mechanistic Insights

The synthesis of a specific glycosidic linkage is a nuanced process governed by a variety of competing factors.[2][3][4][5][6] A thorough understanding of the underlying mechanisms is paramount for successful and reproducible synthesis.

The Fischer Glycosylation Mechanism

The Fischer glycosylation is an acid-catalyzed reaction between a monosaccharide (like D-glucose) and an alcohol.[7] The reaction proceeds through a series of equilibrium steps, which can be dissected as follows:

-

Anomerization and Ring-Opening: In an acidic solution, D-glucose exists in equilibrium between its cyclic pyranose forms (α and β) and its open-chain aldehyde form.[8]

-

Protonation and Oxocarbenium Ion Formation: The acid catalyst protonates the anomeric hydroxyl group of the cyclic hemiacetal.[7] This protonated hydroxyl group is an excellent leaving group (water), and its departure generates a resonance-stabilized oxocarbenium ion intermediate.[7][9] This planar, electrophilic species is the key intermediate in the reaction.

-

Nucleophilic Attack: The allyl alcohol, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from either the top (axial) or bottom (equatorial) face of the ring.[7]

-

Product Formation: Deprotonation of the resulting oxonium ion yields the final allyl glucopyranoside product as a mixture of α and β anomers.[9]

The entire process is reversible, and using a large excess of the alcohol (allyl alcohol in this case) is crucial to drive the equilibrium toward the glycoside product.[2]

The Challenge of α-Selectivity

Achieving high α-selectivity in glycosylation is a persistent challenge in carbohydrate chemistry. The stereochemical outcome is influenced by several factors:

-

The Anomeric Effect: This stereoelectronic effect describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one. This effect provides a degree of inherent thermodynamic stability to the α-anomer.

-

Reaction Control (Kinetic vs. Thermodynamic): Fischer glycosylations are typically run under conditions that favor thermodynamic equilibrium. Initially, a mixture of furanosides (five-membered rings) and pyranosides (six-membered rings) may form under kinetic control.[2] However, given sufficient time and energy, the reaction mixture equilibrates to the more stable pyranoside products.[2] The α-anomer is often the thermodynamically favored product.

-

Catalyst and Solvent: The choice of acid catalyst (e.g., Brønsted vs. Lewis acid) and solvent can significantly influence the anomeric ratio.[6] For instance, Lewis acids have been shown to catalyze the anomerization (conversion between α and β forms) of glycosides.[6]

Experimental Protocol: Synthesis of Allyl α-D-Glucopyranoside

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of allyl α-D-glucopyranoside via Fischer glycosylation.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| D-Glucose (Anhydrous) | ACS Reagent Grade | Major Chemical Supplier | Ensure dryness before use. |

| Allyl Alcohol | ≥99% | Major Chemical Supplier | Use in large excess. |

| Sulfuric Acid (H₂SO₄) | 95-98% | Major Chemical Supplier | Concentrated, handle with care. |

| Sodium Carbonate (Na₂CO₃) | Anhydrous Powder | Major Chemical Supplier | For neutralization. |

| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For extraction. |

| Hexanes | ACS Grade | Major Chemical Supplier | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis and purification of allyl α-D-glucopyranoside.

Detailed Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous D-glucose (e.g., 10 g, 55.5 mmol).

-

To the flask, add a large excess of allyl alcohol (e.g., 100 mL). Stir the suspension.

-

Causality: Using a large excess of the alcohol nucleophile is critical to shift the reaction equilibrium towards the product, maximizing the conversion of glucose.[2]

-

Carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the stirring suspension. The mixture will warm slightly and the glucose will begin to dissolve.

-

Glycosylation: Heat the reaction mixture to 95-100°C using an oil bath. Maintain this temperature for approximately 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Ethyl Acetate:Methanol. The disappearance of the D-glucose spot (which remains at the baseline) indicates reaction completion.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully add anhydrous sodium carbonate in small portions to the stirring solution until the effervescence ceases and the pH is neutral.[2]

-

Causality: Neutralization is essential to stop the acid-catalyzed reaction and prevent product degradation or anomerization during the subsequent work-up and purification steps.

-

Filter the mixture through a pad of celite to remove the sodium sulfate salts and any remaining solids. Wash the filter cake with a small amount of allyl alcohol.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess allyl alcohol. This will yield a viscous, yellowish syrup (the crude product).

Purification by Column Chromatography

The crude product is a mixture of α- and β-anomers of the allyl glucopyranoside, as well as some unreacted starting material and side products. Purification is necessary to isolate the desired α-anomer.

-

Prepare the Column: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexanes).

-

Load the Sample: Dissolve the crude syrup in a minimal amount of the chromatography eluent and load it onto the top of the silica column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate, followed by the addition of methanol if necessary).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product. The α- and β-anomers will have different retention factors (Rf values) and can typically be separated.

-

Combine and Concentrate: Combine the pure fractions containing the allyl α-D-glucopyranoside and concentrate them under reduced pressure to yield the final product as a clear, colorless oil or a white solid.

Characterization (Self-Validation)

Confirmation of the product's identity and purity is a critical step. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a characteristic chemical shift (around 4.8-5.0 ppm) with a small coupling constant (J ≈ 3-4 Hz). The β-anomer's anomeric proton appears further upfield with a larger coupling constant.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and determine the ratio of α- to β-anomers.

Conclusion

The Fischer glycosylation of D-glucose with allyl alcohol remains a valuable and straightforward method for the synthesis of allyl α-D-glucopyranoside. While it produces an anomeric mixture, the thermodynamically favored α-product can be efficiently isolated through standard chromatographic techniques. A firm grasp of the underlying reaction mechanism, particularly the role of the oxocarbenium ion intermediate and the factors driving thermodynamic control, empowers the researcher to optimize conditions and troubleshoot potential issues. The resulting high-purity allyl α-D-glucopyranoside serves as a key platform molecule for further synthetic endeavors in medicinal chemistry and materials science.

References

-

Barin, G. B., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

-

Giménez-Orozco, F., et al. (2024). Dissecting Tin-Based Activation and Anomerization Pathways in Carbohydrate Chemistry. ACS Omega. [Link]

-

Desmet, T., et al. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Topics in Current Chemistry, 380(26). [Link]

-

Wang, Z., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances. [Link]

-

Ashenhurst, J. (2018). Reactions of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

-

Nogueira, J. M. F., et al. (2013). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. Beilstein Journal of Organic Chemistry, 9, 2088–2094. [Link]

-

Barin, G. B., et al. (2024). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of Chemical Information and Modeling. [Link]

-

Panza, M., & Martin, O. R. (2019). Recent Developments in Stereoselective Chemical Glycosylation. Molecules, 24(17), 3099. [Link]

-

Olennikov, D. N., et al. (2012). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). Molecules, 17(7), 8529–8548. [Link]

-

Grokipedia. (n.d.). Fischer glycosidation. Grokipedia. [Link]

-

Wang, Z., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances, 12(36), 23393–23402. [Link]

-

Zhu, Y., & Guo, H. (2023). Recent advances in stereoselective 1,2-cis-O-glycosylations. Frontiers in Chemistry, 11, 1141385. [Link]

Sources

- 1. CAS 7464-56-4: Allyl α-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 2. d-nb.info [d-nb.info]

- 3. Recent Developments in Stereoselective Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Frontiers | Recent advances in stereoselective 1,2-cis-O-glycosylations [frontiersin.org]

- 9. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

Allyl α-D-Glucopyranoside: A Comprehensive Technical Guide to its Biological Activities

This guide provides an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of Allyl α-D-Glucopyranoside. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the multifaceted nature of this versatile glycoside.

Introduction: The Chemical and Synthetic Landscape of Allyl α-D-Glucopyranoside

Allyl α-D-glucopyranoside is a glycoside derived from glucose, featuring an allyl group attached to the anomeric carbon.[1] This structural feature makes it a valuable and versatile building block in carbohydrate chemistry and glycobiology research.[1][2] Its solubility in both water and organic solvents enhances its utility in a variety of chemical reactions.[3]

The synthesis of Allyl α-D-glucopyranoside is a critical process that enables its use in further research and development. A common and effective strategy involves a multi-step chemical synthesis, which is depicted in the workflow below.[2] This process typically begins with the protection of the hydroxyl groups of D-glucose through acetylation.[2] The resulting per-O-acetylated glucose then reacts with allyl alcohol, often in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl₄), to stereoselectively form the α-glycosidic bond.[2] The final step is the removal of the acetyl protecting groups under mild alkaline conditions to yield the pure Allyl α-D-glucopyranoside.[2]

Caption: Synthesis workflow for Allyl α-D-Glucopyranoside.

Experimental Protocol: Synthesis of Allyl α-D-Glucopyranoside

This protocol is based on established methods for glycosylation and deprotection.[2][4]

Step 1: Acetylation of D-Glucose

-

Dissolve D-glucose in a mixture of acetic anhydride and pyridine at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain per-O-acetylated glucose.

Step 2: Glycosylation with Allyl Alcohol

-

Dissolve the per-O-acetylated glucose in anhydrous dichloromethane.

-

Add allyl alcohol to the solution.

-

Cool the mixture to 0 °C and add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), dropwise.

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the protected Allyl α-D-glucopyranoside.

Step 3: Deacetylation

-

Dissolve the protected Allyl α-D-glucopyranoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under reduced pressure.

-

Purify the final product by column chromatography to yield pure Allyl α-D-glucopyranoside.

Antimicrobial Activities: A Promising Avenue for New Therapeutics

Carbohydrate derivatives have emerged as a significant area of research in the quest for new antimicrobial agents.[5] Allyl α-D-glucopyranoside and its derivatives have shown potential as effective antibacterial and antifungal compounds.[1][5] It has been reported to be a potent antibacterial agent against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[3]

Table 1: Antimicrobial Activity of Acylated Methyl α-D-Glucopyranoside Derivatives [5]

| Compound | Test Organism | Zone of Inhibition (mm) |

| Derivative A | Bacillus cereus | 25 |

| Derivative B | Bacillus megaterium | 22 |

| Ampicillin | Bacillus cereus | Not specified |

Note: The data presented is for acylated derivatives of methyl α-D-glucopyranoside as a proxy for the potential activity of Allyl α-D-glucopyranoside derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a standard protocol for determining the MIC of a compound using the agar-plate-dilution method.[6]

-

Preparation of Media: Prepare a suitable bacteriological medium (e.g., Nutrient Agar) and sterilize it by autoclaving.

-

Preparation of Compound Stock Solution: Prepare a stock solution of Allyl α-D-glucopyranoside in a suitable solvent.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

Incorporation into Agar: Add the different concentrations of the compound to molten agar and pour into sterile Petri dishes.

-

Inoculation: Prepare a standardized inoculum of the test microorganism. Inoculate the surface of the agar plates with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases. Glycosides have been investigated for their anti-inflammatory properties.[7][8] While direct studies on the anti-inflammatory effects of Allyl α-D-glucopyranoside are limited, research on a structurally similar compound, α-D-glucosylated eugenol, has shown that glycosylation can enhance anti-inflammatory activity compared to the parent molecule. This suggests that Allyl α-D-glucopyranoside may also possess anti-inflammatory properties.

A plausible mechanism for the anti-inflammatory action of glycosides involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells like macrophages.

Caption: Proposed anti-inflammatory mechanism of Allyl α-D-Glucopyranoside.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is based on the Griess assay for measuring nitric oxide production in RAW 264.7 macrophage cells.[9]

-

Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Allyl α-D-glucopyranoside for a specified period.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Assay:

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 550 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Calculation: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

α-Glucosidase Inhibition: A Potential Role in Diabetes Management

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by delaying the digestion and absorption of carbohydrates in the small intestine.[10] These inhibitors competitively block the active sites of α-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[10] By slowing down this process, they help to reduce the postprandial spike in blood glucose levels, a key factor in managing type 2 diabetes.[10]

Given its structure as a glucoside, Allyl α-D-glucopyranoside is a candidate for investigation as an α-glucosidase inhibitor. While it can act as a substrate for glycoside hydrolases, its derivatives have been developed as potent inhibitors of these enzymes.[2]

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from standard methods using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[11][12][13]

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 6.8).

-

Prepare a solution of α-glucosidase enzyme in the buffer.

-

Prepare a solution of pNPG in the buffer.

-

Prepare a stop solution (e.g., 1 M sodium carbonate).

-

-

Assay Procedure:

-

In a 96-well plate, add a solution of Allyl α-D-glucopyranoside at various concentrations.

-

Add the α-glucosidase enzyme solution to each well and incubate for a short period (e.g., 5 minutes) at 37 °C.

-

Initiate the reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37 °C for a defined time (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution.

-

-

Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance of the reaction with the inhibitor.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

Allyl α-D-glucopyranoside stands out as a molecule of significant interest with a diverse range of potential biological activities. Its utility as a synthetic intermediate is well-established, and emerging evidence points towards its potential as an antimicrobial, anti-inflammatory, and α-glucosidase inhibitory agent. Further in-depth studies are warranted to fully elucidate the mechanisms of action and to quantify the efficacy of Allyl α-D-glucopyranoside and its derivatives in various biological systems. The development of more efficient synthetic routes and comprehensive toxicological and in vivo studies will be crucial for translating the therapeutic potential of this promising glycoside into clinical applications.

References

-

(PDF) Antimicrobial screening studies of some derivatives of methyl alpha-D-glucopyranoside. - ResearchGate. (URL: [Link])

-

Allyl b-D-glucopyranoside | C9H16O6 | CID 11736138 - PubChem - NIH. (URL: [Link])

-

One-Pot Synthesis of Substituted Allyl-α-d-Glucopyranosides by an in situ Anomerization Protocol. (URL: [Link])

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC - PubMed Central. (URL: [Link])

-

Evaluation of the in vivo anti-inflammatory activity of a flavonoid glycoside from Boldoa purpurascens | Request PDF - ResearchGate. (URL: [Link])

-

In vitro α-glucosidase inhibitory assay - Protocols.io. (URL: [Link])

-

Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-tetra-O - Baghdad Science Journal. (URL: [Link])

-

Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC - NIH. (URL: [Link])

-

Determination of Structure and Cytotoxicity of Ten Undescribed Steroidal Glycosides from Allium cristophii × A. macleanii 'Globemaster' - MDPI. (URL: [Link])

- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ...

-

3.5. Alpha-Glucosidase Inhibition Assay - Bio-protocol. (URL: [Link])

-

Percentage zone of mycelial growth inhibition for compounds 10 and 12... - ResearchGate. (URL: [Link])

-

The utility of a 3-O-allyl group as a protective group for ring-opening polymerization of alpha-D-glucopyranose 1,2,4-orthopivalate derivatives - PubMed. (URL: [Link])

-

Inhibition of alpha-glucosidase (unknown origin) using p-nitrophenyl alpha-D-glucopyranoside as substrate preincubated for 15 mins followed by substrate addition measured after 30 mins by spectrophotometric method - PubChem. (URL: [Link])

-

Evaluation of the Antioxidant and Anti-inflammatory Activity of Extracts and Flavonol Glycosides Isolated from the Seed Coats of - MSpace. (URL: [Link])

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (URL: [Link])

-

Minimal inhibitory concentrations of twenty antimicrobial agents to animal pathogens - PubMed. (URL: [Link])

-

Impact of Plant Part and Age of Allium tuberosum Rottler ex Sprengel on Antioxidant Properties - MDPI. (URL: [Link])

-

Glycosides. (URL: [Link])

-

Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured p-nitrophenol by α-glucosidase Adapted from[14] - ResearchGate. (URL: [Link])

-

Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors - PMC - NIH. (URL: [Link])

-

Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch - MDPI. (URL: [Link])

-

Synthesis of methyl-alpha-D-glucopyranoside - PrepChem.com. (URL: [Link])

Sources

- 1. CAS 7464-56-4: Allyl α-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 2. Allyl a-D-Glucopyranoside | 7464-56-4 | Benchchem [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Minimal inhibitory concentrations of twenty antimicrobial agents to animal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of Plant Part and Age of Allium tuberosum Rottler ex Sprengel on Antioxidant Properties | MDPI [mdpi.com]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. protocols.io [protocols.io]

- 13. bio-protocol.org [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

O-Allyl-alpha-D-glucose: A Technical Guide to Its Biological Properties and Research Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

O-Allyl-alpha-D-glucose, a monosaccharide derivative, stands at the intersection of carbohydrate chemistry and polymer science. While its primary applications to date have been in the synthesis of functionalized polymers for biomedical use, a deeper exploration of its intrinsic biological properties is warranted. This technical guide synthesizes the available, albeit limited, direct evidence with a logical framework derived from the known biological activities of its constituent moieties—the allyl group and the alpha-D-glucose molecule—and related compounds. We will delve into its chemical characteristics, plausible metabolic pathways, potential interactions with cellular machinery, and toxicological considerations. This document aims to provide a comprehensive resource for researchers looking to unlock the full potential of O-Allyl-alpha-D-glucose in drug discovery and development, highlighting both what is known and the critical questions that remain to be answered through future investigation.

Introduction: The Emerging Significance of an Allyl-Functionalized Glucoside

Carbohydrates and their derivatives are fundamental to a vast array of biological processes. The strategic modification of these molecules offers a powerful tool for modulating their function and developing novel therapeutic and diagnostic agents. O-Allyl-alpha-D-glucose is one such molecule, distinguished by the presence of an allyl group attached to the anomeric carbon of alpha-D-glucose via an ether linkage. This seemingly simple modification imparts unique chemical reactivity, particularly the ability to participate in polymerization reactions, which has been the focus of much of its synthetic exploration[1][2].

However, to view O-Allyl-alpha-D-glucose solely as a monomer is to overlook its potential as a bioactive molecule in its own right. The allyl group is a component of various natural products with significant biological activities, and the glucose core provides a scaffold for interaction with a multitude of cellular transport and metabolic systems. This guide will, therefore, explore the biological properties of O-Allyl-alpha-D-glucose from a foundational, mechanistic perspective.

Physicochemical Properties

A thorough understanding of the biological fate of any molecule begins with its fundamental chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C9H16O6 | [3] |

| Molecular Weight | 220.22 g/mol | [3] |

| Structure | An allyl group linked to the C1 position of alpha-D-glucose via an ether bond. | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred from glucose and allyl alcohol properties. |

Synthesis of O-Allyl-alpha-D-glucose: A Brief Overview

The synthesis of allyl glycosides is a well-established area of carbohydrate chemistry. While various methods exist, a common approach involves the reaction of a protected glucose derivative with allyl alcohol in the presence of a suitable promoter. For instance, the glycosylation of allyl alcohol with a peracetylated glucose donor can be achieved using a Lewis acid catalyst[4]. The choice of protecting groups for the hydroxyls on the glucose ring is critical to control the stereoselectivity of the glycosylation and to allow for further chemical modifications if desired.

Protocol: A Representative Synthesis of an Allyl Glycoside

This protocol is a generalized representation and would require optimization for the specific synthesis of O-Allyl-alpha-D-glucose.

-

Protection of D-Glucose: Acetylation of D-glucose with acetic anhydride in the presence of a catalyst (e.g., zinc chloride) to form peracetylated glucose.

-

Glycosylation: Reaction of the peracetylated glucose with allyl alcohol in an anhydrous solvent (e.g., dichloromethane) in the presence of a Lewis acid promoter (e.g., boron trifluoride etherate) at a controlled temperature.

-

Work-up and Purification: Quenching of the reaction, followed by extraction and purification using column chromatography to isolate the peracetylated O-Allyl-alpha-D-glucose.

-

Deprotection: Removal of the acetyl protecting groups using a base (e.g., sodium methoxide in methanol) to yield O-Allyl-alpha-D-glucose.

-

Characterization: Confirmation of the product structure and purity using techniques such as NMR spectroscopy and mass spectrometry.

Predicted Biological Interactions and Metabolic Fate

Cellular Uptake: A Question of Transporter Specificity

The entry of glucose into cells is a highly regulated process mediated by two main classes of glucose transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs)[5][6]. The modification at the C1 position of glucose in O-Allyl-alpha-D-glucose raises a critical question: is it still a substrate for these transporters?

-

GLUT Transporters: These transporters mediate the facilitated diffusion of glucose down its concentration gradient[7]. The specificity of GLUTs for their substrates is influenced by the stereochemistry of the hydroxyl groups on the glucose molecule. Modification at the anomeric carbon, as in O-Allyl-alpha-D-glucose, could significantly alter its affinity for GLUT transporters. It is plausible that it may act as a competitive inhibitor of glucose transport[7].

-

SGLT Transporters: These transporters are involved in the active transport of glucose against its concentration gradient, a process coupled to the transport of sodium ions[8]. SGLTs are particularly important in the small intestine for glucose absorption and in the kidneys for glucose reabsorption[8]. The substrate specificity of SGLTs is also stringent, and the presence of the bulky, hydrophobic allyl group at C1 likely hinders its recognition and transport by SGLTs.

Metabolic Fate: The Journey of the Allyl and Glucose Moieties

Assuming O-Allyl-alpha-D-glucose enters the cell, its metabolic fate would depend on the cleavage of the ether linkage.

-

Enzymatic Hydrolysis: The O-glycosidic bond in many glucosides can be hydrolyzed by glycosidases[9]. However, the ether linkage in O-Allyl-alpha-D-glucose is more stable than a typical glycosidic bond. It is possible that specific etherases could cleave this bond, releasing allyl alcohol and alpha-D-glucose.

-

Metabolism of Released Components:

-

alpha-D-Glucose: Once released, alpha-D-glucose would likely enter the standard glycolytic pathway to be metabolized for energy[10].

-

Allyl Alcohol: The metabolism of allyl alcohol is of significant toxicological concern. It is known to be oxidized to acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde[11]. Acrolein can cause cellular damage through its interaction with proteins and DNA[11].

-

Potential Biological Activities of the Intact Molecule and its Metabolites

The biological activity of O-Allyl-alpha-D-glucose could arise from the intact molecule or its metabolites.

-

Intact Molecule: As previously discussed, the intact molecule could potentially modulate glucose transport. Furthermore, the allyl group could participate in interactions with cellular targets.

-

Allyl-Containing Metabolites: The allyl group is found in various bioactive natural products, such as those in garlic (e.g., allicin, S-allyl cysteine)[12]. These compounds exhibit a range of activities including antioxidant, anti-inflammatory, and anticancer effects[12]. S-allyl cysteine, for example, has been shown to have insulin-mimetic properties and enhance glucose uptake in skeletal myotubes[13][14]. This raises the intriguing possibility that the allyl moiety of O-Allyl-alpha-D-glucose, if presented in the right context, could exert similar beneficial effects. Conversely, as seen with allyl isothiocyanate, allyl compounds can also exhibit toxicity[15][16].

Toxicological Profile: A Matter of Dose and Metabolism

The potential toxicity of O-Allyl-alpha-D-glucose is a critical consideration for any therapeutic application. Based on related compounds, the primary toxicological concern would be the metabolic conversion of the allyl group to acrolein[11]. The toxicity of allyl acetate and allyl alcohol is largely attributed to their metabolism to acrolein[11].

Key Toxicological Considerations:

-

Hepatotoxicity: The liver is a primary site for the metabolism of xenobiotics, and the formation of acrolein could lead to liver damage.

-

Nephrotoxicity: The kidneys could also be a target for toxicity due to their role in filtering and excreting metabolites.

-

Dose-dependency: The toxic effects of allyl compounds are often dose-dependent. Low concentrations may be well-tolerated or even beneficial, while higher concentrations can be toxic[15].

Applications in Drug Development and Research

The unique properties of O-Allyl-alpha-D-glucose open up several avenues for research and development.

-

Monomer for Biomedical Polymers: This remains a primary application. The allyl group allows for the creation of biocompatible and biodegradable polymers for drug delivery, tissue engineering, and hydrogel formation[2].

-

Probe for Studying Glucose Transport: If O-Allyl-alpha-D-glucose is found to interact with glucose transporters, it could be developed into a molecular probe to study their function and regulation.

-

Scaffold for Drug Discovery: The glucose moiety could be used to target drugs to cells with high glucose uptake, such as cancer cells. The allyl group provides a convenient handle for attaching therapeutic agents.

-

Potential Pro-drug: The molecule could be designed as a pro-drug that releases a bioactive allyl-containing compound upon enzymatic cleavage in a target tissue.

Future Directions and Unanswered Questions

The biological landscape of O-Allyl-alpha-D-glucose is largely uncharted territory. To move forward, the following key questions need to be addressed through rigorous experimental investigation:

-

Cellular Uptake: Does O-Allyl-alpha-D-glucose enter cells, and if so, by what mechanism? Does it interact with GLUT or SGLT transporters?

-

Metabolic Fate: Is the ether bond of O-Allyl-alpha-D-glucose cleaved in vivo? What are the primary metabolites? Is acrolein a significant metabolic product?

-

Biological Activity: Does O-Allyl-alpha-D-glucose or its metabolites exert any specific biological effects (e.g., on glucose metabolism, cell signaling, or inflammation)?

-

Toxicity: What is the in vivo and in vitro toxicity profile of O-Allyl-alpha-D-glucose? What is its LD50?

Conclusion

O-Allyl-alpha-D-glucose is a molecule of significant interest at the nexus of carbohydrate chemistry and biomedical science. While its utility as a monomer for functional polymers is established, its intrinsic biological properties remain a compelling area for future research. By applying a deductive, first-principles approach based on the known biology of its constituent parts, we can formulate testable hypotheses about its cellular uptake, metabolic fate, and potential bioactivity. Answering these fundamental questions will be paramount to unlocking the full therapeutic and research potential of this intriguing glucose derivative. The path forward requires a dedicated experimental effort to move from informed speculation to concrete biological data.

References

-

Glycerol - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Garlic: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved January 23, 2026, from [Link]

-

Glucose Transport | Metabolism - YouTube. (2019, August 20). Retrieved January 23, 2026, from [Link]

- Hanna, R., & Mendicino, J. (1970). Synthesis of alpha-D-glucose 1,6-diphosphate, alpha-D-mannose 1,6-diphosphate, alpha-D-ribose 1,5 diphosphate, and N-acetyl-alpha-D-glucosamine 1,6-diphosphate. The Journal of Biological Chemistry, 245(16), 4031–4037.

-

The Hydrolysis of Glucosyl Oligosaccharides with α-d-(1→4) and α-d-(1→6) Bonds by Fungal Amyloglucosidase - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

- Yoshimura, H., Tsuji, H., & Tsukamoto, H. (1966). Metabolism of drugs. LI. The metabolic fate of alkylaryl ethers in rabbits. Chemical & Pharmaceutical Bulletin, 14(9), 939–947.

- Lazarow, A., & Palay, S. L. (1946). Studies of alloxan toxicity on the beta cell. The Journal of laboratory and clinical medicine, 31(9), 1004–1015.

- Mueckler, M., & Thorens, B. (2013). Glucose transporters: physiological and pathological roles. Nature reviews. Molecular cell biology, 14(3), 193–198.

- Differentiated Effects of Allyl Isothiocyanate in Diabetic Rats: From Toxic to Beneficial Action. (2021). Antioxidants, 10(12), 2005.

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

- Govers, R. (2014). Cellular regulation of glucose uptake by glucose transporter GLUT4. Advances in clinical chemistry, 66, 173–240.

-

Allylic alcohol synthesis by addition - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

- Colonna, S., Gaggero, N., Richelmi, C., & Pasta, P. (2018). Modified α,α′-trehalose and d-glucose: green monomers for the synthesis of vinyl copolymers. Philosophical transactions. Series A, Mathematical, physical, and engineering sciences, 376(2123), 20170054.

-

Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mechanistic insights into S-allyl cysteine's insulin-mimetic role: glucose uptake, receptor kinase interaction, and sensitivity recovery in skeletal myotubes - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

- Differentiated Effects of Allyl Isothiocyanate in Diabetic Rats: From Toxic to Beneficial Action. (2021). Antioxidants, 10(12), 2005.

-

Functional Properties and Genomics of Glucose Transporters - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

Allyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Enzymatic reactions towards aldehydes: An overview - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

Insulin & Glucose Transporters | EXPLAINED - YouTube. (2020, April 5). Retrieved January 23, 2026, from [Link]

-

Allylic Ether Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved January 23, 2026, from [Link]

- Total synthesis of dissectol A, using an enediolate-based Tsuji–Trost reaction. (2024).

-

Understanding Enzymatic Hydrolysis for Spirits Students (# 302) - YouTube. (2023, October 12). Retrieved January 23, 2026, from [Link]

-

An In Vivo Rat α-D-glucose Stable Isotope Homeostasis Drug Discovery Screen: A Targeted Metabolomics Approach - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

alpha-Allyl glucose | C9H16O6 | CID 22868383 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Allyl Group for Protection in Carbohydrate Chemistry. 17. Synthesis of Propyl O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1----4)-O-(2,3 - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mechanistic Insights into S-Allyl Cysteine's Insulin-Mimetic Role: Glucose Uptake, Receptor Kinase Interaction, and Sensitivity Recovery in Skeletal Myotubes - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Glucose uptake - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

- WO2015068724A1 - Method for producing l-glucose or d-glucose from raw material d-glucose - Google Patents. (n.d.).

-

The three-step synthesis of 3-O-acryloyl- D- glucose - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Chemical Properties of «alpha»-D-Glucose (CAS 492-62-6) - Cheméo. (n.d.). Retrieved January 23, 2026, from [Link]

-

Produce D-allulose from non-food biomass by integrating corn stalk hydrolysis with whole-cell catalysis - Frontiers. (n.d.). Retrieved January 23, 2026, from [Link]

-

Direct Synthesis of Allylic Thioethers Under Greener Conditions: A Solvent- and Catalyst-Free Approach - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Full article: Synthesis, characterization, thermokinetic analysis and biological application of novel allyl glucosamine based glycopolymers. (n.d.). Retrieved January 23, 2026, from [Link]

-

Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

- REVIEW ARTICLE ON: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ALLYL SULFIDES. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(9), 1-8.

-

α-D-Glucose - NIST. (n.d.). Retrieved January 23, 2026, from [Link]

-

Biochemistry: Glucose Polymerization - YouTube. (2020, October 13). Retrieved January 23, 2026, from [Link]

-

Glucose Transporter (GLUT): How Does it Work? - YouTube. (2017, January 27). Retrieved January 23, 2026, from [Link]

-

Chemical and biological properties of D-allose - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Studies on the stereoselective synthesis of C-allyl glycosides - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

- Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives. (2015). Polymers, 7(12), 2633–2647.

-

Exploring the Chemical Properties and Applications of Alpha-D-Glucose from a Leading Manufacturer - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 23, 2026, from [Link]

Sources